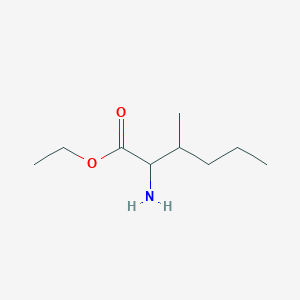
Ethyl 2-amino-3-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-methylhexanoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of an amino group (-NH2) and an ester functional group (-COOEt) in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 2-amino-3-methylhexanoic acid with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide. This reaction also requires reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-methylhexanol.
Substitution: Formation of N-substituted derivatives, depending on the substituent used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-methylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-3-methylpentanoate: Similar structure but with a different carbon chain length.
Ethyl 2-amino-3-methylheptanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl 2-amino-3-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
NIJQNGGUEXDSGO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




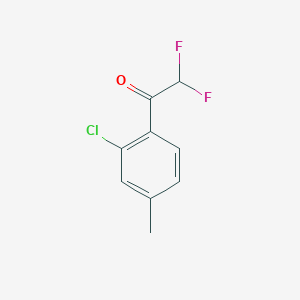
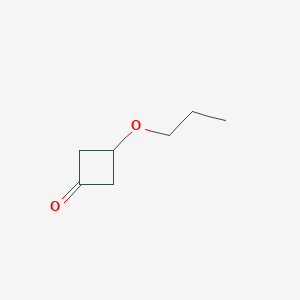
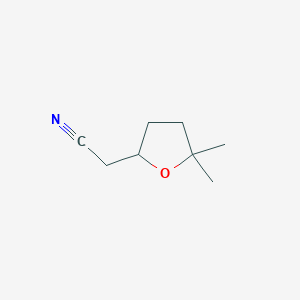

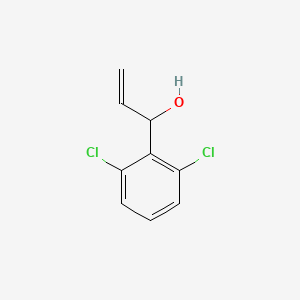
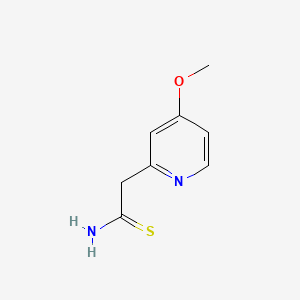
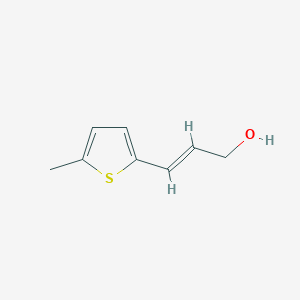
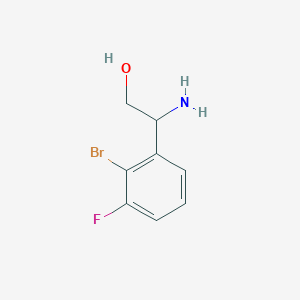

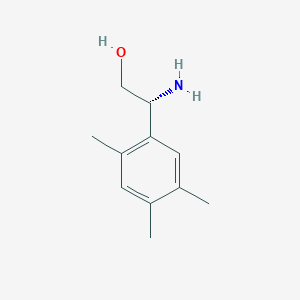
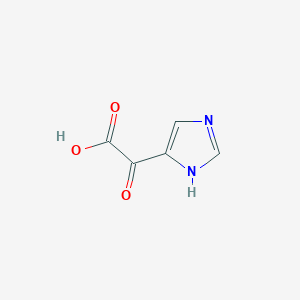
![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
